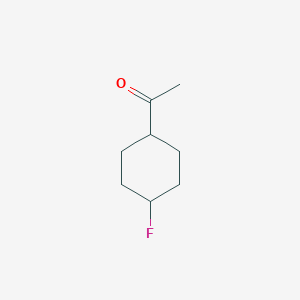

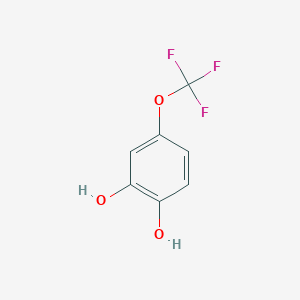

1-(4-Fluorocyclohexyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated cyclohexane derivatives is not explicitly detailed for "1-(4-Fluorocyclohexyl)ethan-1-one". However, the synthesis of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, involves the use of brominated precursors and ammonium acetate in glacial acetic acid . This suggests that halogenated intermediates and specific reaction conditions are critical for the synthesis of fluorinated cyclohexane derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexane derivatives is characterized by the presence of fluorine, which can significantly affect the molecule's geometry and electronic properties. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane molecule adopts a chair conformation with a high molecular dipole due to the clustering of electronegative fluorine atoms . This indicates that the introduction of fluorine into cyclohexane rings can lead to facially polarized structures with unique electronic characteristics.

Chemical Reactions Analysis

The reactivity of fluorinated cyclohexane derivatives can vary depending on the position and number of fluorine atoms. For example, in the case of (4-methylcyclohexylidene) fluoromethane, non-adiabatic molecular dynamics simulations show that H-abstraction is a more efficient reaction than cis-trans isomerization after light irradiation . This suggests that the presence of fluorine can influence the preferred reaction pathways and the kinetics of chemical reactions involving cyclohexane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclohexane derivatives are influenced by the presence of fluorine. The study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone shows that the electronegativity of the carbonyl group is enhanced by the fluorine atom, affecting the molecule's reactivity and potential applications in nonlinear optics . Additionally, the synthesis and characterization of flexible polyethers based on 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl)ethane with various substituents, including fluorine, reveal that the substituents can affect phase transition temperatures and thermodynamic parameters .

Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Properties

1-(4-Fluorocyclohexyl)ethan-1-one has been explored in the synthesis of nematic phases exhibiting compounds, contributing to the understanding of transition temperatures, enthalpies, entropies, and other physical properties like bulk viscosities, birefringences, and dielectric constants. These compounds, such as 1-(trans-4'-n-alkylcyclohexyl)-2-(4”-fluorobiphenyl-4'-yl)ethanes, demonstrate significant applications in liquid crystal technology due to their unique phase behaviors and physical properties (Takatsu, Takeuchi, & Satō, 1983).

Fluorination and Chemical Stability

Research on fluorinated compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has highlighted the importance of fluorine atoms in enhancing thermal stability and resistance to aqueous hydrolysis. These properties are crucial in various chemical processes, including deoxofluorination, where compounds like 1-(4-Fluorocyclohexyl)ethan-1-one could potentially play a role due to their fluorinated nature, contributing to the diverse fluorination capabilities and high stereoselectivity in chemical synthesis (Umemoto, Singh, Xu, & Saito, 2010).

Dielectric and Dipole Interactions

The study of dielectric properties and dipole-dipole interactions in anisotropic solutions, involving compounds structurally similar to 1-(4-Fluorocyclohexyl)ethan-1-one, contributes to a deeper understanding of molecular interactions in nonpolar nematic liquid crystal solvents. Such research is fundamental in the development of advanced materials with tailored dielectric properties for electronic and photonic applications (Toriyama, Sugimori, Moriya, Dunmur, & Hanson, 1996).

Photophysical and Electronic Properties

Investigations into the photophysical and excited state absorption (ESA) properties, including superfluorescence and two-photon absorption, of various compounds reveal the impact of structural elements like those found in 1-(4-Fluorocyclohexyl)ethan-1-one on light absorption and emission behaviors. These studies are pivotal for applications in biological imaging and the development of fluorescent probes, offering insights into designing molecules with desired optical properties (Belfield, Bondar, Hernández, Przhonska, Wang, & Yao, 2011).

Eigenschaften

IUPAC Name |

1-(4-fluorocyclohexyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCNPUFGNRKHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorocyclohexyl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2517467.png)

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)

![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)